2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps. The starting materials often include 2-cyanomethyl benzimidazoles, which are reacted with various reagents such as ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone . These reactions are carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of solvents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Industry: It may have applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2
Properties
Molecular Formula |
C24H22N4OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-4-17-16(3)18(13-25)23-27-20-11-7-8-12-21(20)28(23)24(17)30-14-22(29)26-19-10-6-5-9-15(19)2/h5-12H,4,14H2,1-3H3,(H,26,29) |
InChI Key |
RRJGKJZICCCMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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